molecular formula C9H7BrO B175164 6-bromo-2H-chromene CAS No. 18385-87-0

6-bromo-2H-chromene

Cat. No. B175164
CAS RN: 18385-87-0
M. Wt: 211.05 g/mol
InChI Key: YTNWANXDKHOVBF-UHFFFAOYSA-N
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Description

6-Bromo-2H-chromene is a heterocyclic compound . It belongs to the class of chromene derivatives and has gained significant attention due to its potential applications in the field of medicinal chemistry.


Synthesis Analysis

The synthesis of 6-bromo-2H-chromene involves various reactions. For instance, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate was synthesized via the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane . Another study found that CF3COOH catalyzes the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate .


Molecular Structure Analysis

The structure of 6-bromo-2H-chromene was proved by single crystal X-rays diffraction analysis . The asymmetric unit contained two identical molecules A and B which are different with respect to crystallography . The crystal packing is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions .


Chemical Reactions Analysis

The reaction mechanism involved a number of steps, starting with the fast reaction between reactants to generate an intermediate. The consumption of the intermediate and another reactant was studied using a UV-vis technique and it was found to follow a first-order kinetics . The kinetics data showed that one of the steps of the proposed mechanism was the rate-determining step .


Physical And Chemical Properties Analysis

6-Bromo-2H-chromene is a solid at room temperature . Its molecular weight is 236.07 . It has a boiling point of 360.6°C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

  • Dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate was synthesized and characterized, with a focus on its kinetics and synthesis mechanisms, which are essential for the development of synthetic chromene derivatives used in drugs and for their biological activities (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Reactivity and Applications

  • The study on the synthesis and reactivity of various 4-bromo-2H-chromenes and 2H-thiochromenes provides insights into the creation of novel substituted chromene compounds, which have broad applications in medicine and materials science (Gabbutt et al., 1994).

Antitumor Applications

  • 6-bromo-8-ethoxy-3-nitro-2H-chromene was identified as a potent antitumor agent, showing significant antiproliferative activities against various tumor cell lines (Yin et al., 2013).

Catalytic Synthesis

  • The catalytic synthesis of 2H-Chromenes, including 6-bromo variants, is crucial due to their presence in numerous medicines, natural products, and materials with unique photophysical properties (Majumdar et al., 2015).

Multicomponent Synthesis

  • A study on the one-pot multicomponent synthesis of 2H-Chromene derivatives, including diethyl 6-bromo-2H-chromene-2,3-dicarboxylate, provided insights into their kinetics and thermodynamic properties, relevant for their use in various chemical and biological applications (Asheri, Shahraki, & Habibi‐Khorassani, 2018).

Antibacterial Activity

  • 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One was studied for its reactions with different active compounds and evaluated for its in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria (Abdel-Aziem, Baaiu, & El-Sawy, 2021).

Safety And Hazards

The safety data sheet of a similar compound, 6-Bromo-2H-chromene-3-carbonitrile, indicates that it is hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

The synthesis of coumarins and their derivatives, including 6-bromo-2H-chromene, has attracted considerable attention from organic and medicinal chemists due to their diverse pharmacological and biological activities . Therefore, facilitating further developments and approaches for their synthesis is a promising future direction .

properties

IUPAC Name

6-bromo-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNWANXDKHOVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437191
Record name 6-bromo-2H-chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2H-chromene

CAS RN

18385-87-0
Record name 6-bromo-2H-chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-allyloxy-5-bromostyrene (416 mg) in toluene (20 ml) is added dropwise to a solution of the allenylidene complex (p-cymene)RuCl(PCy3)(═C═C═CPh2)+PF6− (54 mg) in toluene (5 ml) over a period of 1.5 h at 80° C. After stirring at that temperature for another 16 h, the solvent is evaporated and the crude product purified by flash chromatography affording the title compound (341 mg, 93%). 1H NMR (200 MHz, CDCl3): d=7.15 (dd, 1H), 7.04 (d, 1H), 6.62 (d, 1H), 6.31 (dt, 1H), 5.77 (dt, 1H), 4.86 (dd, 2H).
Name
2-allyloxy-5-bromostyrene
Quantity
416 mg
Type
reactant
Reaction Step One
[Compound]
Name
allenylidene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

To a solution of 6-bromochroman-4-ol (3.98 kg, 17.4 mol) in toluene (18 L) add p-toluenesulfonic acid monohydrate (95 g, 499.42 mmol) at room temperature. Attach a Dean-Stark trap and reflux for 3 hr. and 50 min. Allow the mixture to cool to 50° C. in air and pour into saturated aqueous sodium bicarbonate (10 L) and ice (about 3 kg) with stirring. Separate the two layers. Back extract the aqueous layer with methyl tert-butyl ether (4 L). Wash the organic layer with saturated sodium bicarbonate (10 L) and brine (1×10 L), and evaporate the solvent under reduced pressure to obtain the title compound as a brown oil (4.90 kg, >100%, contains toluene). LCMS m/z (79Br) 209 [M+H]+.
Quantity
3.98 kg
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
18 L
Type
solvent
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-2H-chromene
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6-bromo-2H-chromene
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6-bromo-2H-chromene
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6-bromo-2H-chromene
Reactant of Route 5
6-bromo-2H-chromene
Reactant of Route 6
Reactant of Route 6
6-bromo-2H-chromene

Citations

For This Compound
35
Citations
O Asheri, SM Habibi-Khorassani, M Shahraki - RSC advances, 2016 - pubs.rsc.org
… In this study, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate (4) was synthesized via the reaction between triphenylphosphine (1), dimethyl acetylenedicarboxylate (2) and 5-bromo-2…
Number of citations: 12 pubs.rsc.org
M Kurbanova, M Ashfaq, MN Tahir… - Journal of Structural …, 2023 - Springer
… Synthesis of the 2-oxo-6-bromo-2H-chromene-3-carbonitrile (BOCC). A mixture 0.025 mol … and ethyl cyanoacetate, 2-oxo-6-bromo-2H-chromene-3-carbonitrile has been synthesized by …
Number of citations: 8 link.springer.com
A Kaoukabi, L Belachemi, M Lahcini… - Journal of …, 2019 - Wiley Online Library
… A mixture of 6-bromo-2H-chromene-3-carboxaldehyde 3a (10 mmol) and THF (30 mL) was taken in a three-necked flask. To this solution, 12 mmol of phosphonium salt 4a or ethyl …
Number of citations: 2 onlinelibrary.wiley.com
O Asheri, M Shahraki… - Polycyclic Aromatic …, 2018 - Taylor & Francis
… of a kinetics studies, in this work, the diethyl 6-bromo-2H-chromene-2,3-dicarboxylate 4 via the … Synthesis of diethyl-6-bromo-2H-chromene-2,3 dicarboxylate 4 under different conditions …
Number of citations: 4 www.tandfonline.com
M Azizmohammadi, M Khoobi, A Ramazani… - European journal of …, 2013 - Elsevier
A variety of (Z)-[(2H-chromen-3-yl)methylene]azolidinones 6a–t bearing thiazolidine-2,4-dione, rhodanine or hydantoin scaffolds were designed and synthesized as potential anticancer …
Number of citations: 202 www.sciencedirect.com
TO Olomola, M Tukulula, R Klein, PT Kaye - Tetrahedron, 2015 - Elsevier
… The resulting precipitate was filtered off, washed and dried to afford 6-bromo-2H-chromene-3-carboxylic acid 10b as a yellow solid (205 mg, 80.4%), mp 247–248 C; ν/cm −1 ca. 3400–…
Number of citations: 4 www.sciencedirect.com
EO OEt, P EtO - 4H-CHROMEN-4-ONE, 2H-CHROMENE AND … - core.ac.uk
(E)-3-(2H-Chromen-3-yl)-1-phenylprop-2-en-1-one 2a and (E)-3-styryl-2H-chromenes 2b-n were synthesized according to the two step procedure shown in scheme 1. The 2H-chromene…
Number of citations: 3 core.ac.uk
P Sadanandam, N Sathaiah, V Jyothi… - Letters in Organic …, 2012 - ingentaconnect.com
… benzaldehyde 2, we can prepare 6-bromo-2H-chromene-3- … Making use of this compound, 6-bromo-2H-chromene-3-… To a stirred solution of 6-bromo-2H-chromene3-carbaldehyde …
Number of citations: 5 www.ingentaconnect.com
TO Olomola, LO Olasunkanmi, JO Fadakinni… - Manila Journal of …, 2019 - dlsu.edu.ph
… 6-Bromo-2H-chromene-3-carboxylic acid 3c (200 mg, 0.78 mmol) and DCC (178 mg, 0.86 mmol) were dissolved in 5 mL of dichloromethane and allowed to cool in an ice bath for 30 …
Number of citations: 1 www.dlsu.edu.ph
OM Singh, NS Devi, DS Thokchom… - European journal of …, 2010 - Elsevier
A facile, convenient and high yielding synthesis of a combinatorial library of 3-alkanoyl/aroyl/heteroaroyl-2H-chromene-2-thiones has been developed by the condensation of easily …
Number of citations: 122 www.sciencedirect.com

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